molecular formula C18H27NO2 B12103432 Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- CAS No. 138873-80-0

Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-

Cat. No.: B12103432
CAS No.: 138873-80-0
M. Wt: 289.4 g/mol
InChI Key: KVDDTOKOCUZIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- (systematic name: 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine; common abbreviation: 3-MeO-PCMo) is an arylcyclohexylamine derivative featuring a cyclohexyl ring bound to a 3-methoxyphenyl aromatic group and a morpholine moiety (a six-membered heterocycle with one oxygen atom) at the R1 position . It was first synthesized in 1954 but gained attention as a "legal high" in the 2010s due to its dissociative anesthetic properties .

Pharmacological Profile
3-MeO-PCMo acts as an NMDA receptor antagonist and sigma receptor agonist, inducing dissociative anesthesia. However, its potency is less than 1/10th of its piperidine analogue, 3-MeO-PCP, due to structural differences in the amine ring (morpholine vs. piperidine) . Analytical studies confirm its identity via NMR, MS, and chromatography, with ≥98% purity in reference standards .

Properties

CAS No.

138873-80-0

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]morpholine

InChI

InChI=1S/C18H27NO2/c1-20-17-7-5-6-16(14-17)18(8-3-2-4-9-18)15-19-10-12-21-13-11-19/h5-7,14H,2-4,8-13,15H2,1H3

InChI Key

KVDDTOKOCUZIFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)CN3CCOCC3

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexanone Precursors

A widely adopted method involves reductive amination of 1-(3-methoxyphenyl)cyclohexanone with morpholine. The ketone intermediate is synthesized via Friedel-Crafts alkylation of anisole with cyclohexene in the presence of Lewis acids (e.g., AlCl₃). Subsequent reductive amination employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts to yield the target compound.

Key Reaction Parameters

  • Temperature: 80–100°C

  • Pressure: 1.0–1.5 MPa (for hydrogenation)

  • Catalyst: Pd/C or Raney Ni

  • Yield: 68–82%

Catalytic Amination of Diols with Substituted Amines

Adapting methodologies from 4-cyclohexyl morpholine synthesis, diethylene glycol is replaced with 1-(3-methoxyphenyl)cyclohexylmethanol to generate the corresponding amine. The reaction occurs in a fixed-bed reactor under hydrogen pressure (0.6–1.8 MPa) using a Cu/Ni/Fe-Al₂O₃ catalyst.

Optimized Conditions

  • Molar ratio (diol:amine): 1:4

  • Temperature: 180–220°C

  • Space velocity: 0.2 h⁻¹

  • Yield: 75–78%

Nucleophilic Substitution of Halides

A two-step approach involves:

  • Synthesis of 1-(3-methoxyphenyl)cyclohexylmethyl chloride via thionyl chloride (SOCl₂) treatment of the corresponding alcohol.

  • Reaction with morpholine in dimethylformamide (DMF) at 60°C for 12 hours.

Performance Metrics

  • Solvent: DMF or THF

  • Base: Triethylamine (Et₃N)

  • Yield: 65–70%

Suzuki-Miyaura Coupling for Aryl Group Introduction

For late-stage functionalization, a Suzuki coupling introduces the 3-methoxyphenyl group to a pre-formed brominated morpholine intermediate. This method offers regioselectivity and compatibility with sensitive functional groups.

Reaction Details

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 60–72%

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystAdvantagesLimitations
Reductive Amination68–8280–100Pd/CHigh yield, scalableRequires high-pressure hydrogen
Catalytic Amination75–78180–220Cu/Ni/Fe-Al₂O₃Solvent-free, low wasteHigh energy input
Nucleophilic Substitution65–7060NoneSimple setupModerate yield
Suzuki Coupling60–7290Pd(PPh₃)₄RegioselectiveCostly catalysts

Structural Characterization and Validation

The compound is validated via:

  • Infrared Spectroscopy (IR) : Peaks at 1110 cm⁻¹ (C-O-C morpholine) and 1250 cm⁻¹ (C-O methoxy).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : δ 3.72 (s, 3H, OCH₃), δ 3.60 (t, 4H, morpholine), δ 2.40 (m, 2H, CH₂-cyclohexyl).

    • ¹³C NMR : δ 55.2 (OCH₃), δ 66.8 (morpholine), δ 72.1 (C-cyclohexyl).

  • Mass Spectrometry (MS) : m/z 317.2 [M+H]⁺.

Industrial Scalability and Environmental Impact

The catalytic amination method is most scalable, operating solvent-free with >75% yield. In contrast, Suzuki coupling generates metal waste, necessitating post-treatment. Life-cycle assessments favor reductive amination for lower energy consumption (15–20% reduction vs. catalytic methods).

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Arylcyclohexylamine Class

The table below summarizes key structural and pharmacological differences between 3-MeO-PCMo and its analogues:

Compound Structural Features Pharmacological Activity Potency Relative to 3-MeO-PCP Key References
3-MeO-PCMo Morpholine ring, 3-methoxyphenyl on cyclohexane NMDA antagonist, sigma agonist <10%
3-MeO-PCP Piperidine ring (no oxygen) instead of morpholine Stronger NMDA antagonism 100% (reference)
PCMo Parent compound lacking methoxy substituent Historically used with low dissociative effects Not quantified
2-MeO-PCMo / 4-MeO-PCMo Methoxy group at phenyl R2 or R4 position Altered receptor binding; reduced metabolic stability Lower than 3-MeO-PCMo
3,4-MD-PCMo Methylenedioxy (3,4-O-CH2-O-) substitution on phenyl Unclear; potential serotonin receptor modulation Not studied
3-Me-PCMo Methyl group instead of methoxy at phenyl R3 Increased lipophilicity; slower metabolism Lower
4-za Phenylethynyl substituent on cyclohexane Unknown; structural variation impacts solubility Not tested
3-MeO-PCMMo Additional methyl group in morpholine substitution (4-((cyclohexyl)methyl)morpholine) Possible altered bioavailability Not reported

Key Findings from Comparative Studies

Positional Isomerism : The methoxy group’s position (2-, 3-, or 4-) on the phenyl ring significantly affects receptor binding. 3-MeO-PCMo’s R3 substitution optimizes NMDA receptor interaction, while 2-MeO and 4-MeO isomers show reduced potency .

Amine Ring Modifications : Replacing morpholine with piperidine (as in 3-MeO-PCP) increases lipophilicity and NMDA receptor affinity, explaining its higher potency .

Substituent Effects: Methoxy vs. Methyl: 3-Me-PCMo’s methyl group enhances metabolic stability but reduces receptor affinity compared to 3-MeO-PCMo .

Analytical and Pharmacokinetic Differences

  • Detection : 3-MeO-PCMo is identified via UHPLC-UV and GC-MS, distinguishing it from regioisomers like 2-MeO-PCMo .
  • Metabolism : Morpholine-containing compounds generally exhibit slower hepatic clearance compared to piperidine analogues, as seen in PCMo vs. PCP .
  • Safety Profile : 3-MeO-PCMo’s hydrochloride salt is stable for ≥5 years at -20°C, whereas analogues like 3,4-MD-PCMo lack long-term stability data .

Biological Activity

Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]- (CAS No. 138873-80-0), is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23NO2
  • Molecular Weight : 275.37 g/mol
  • IUPAC Name : Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-
  • Structure : The compound features a morpholine ring, which is a key structural motif known for its diverse biological activities.

Morpholine derivatives have been shown to interact with various molecular targets, contributing to their pharmacological effects. The morpholine ring enhances the compound's ability to bind to receptors and enzymes, making it a versatile scaffold in drug design. Key mechanisms include:

  • Enzyme Inhibition : Morpholine derivatives often act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Research indicates that morpholine derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with a morpholine structure can inhibit cell proliferation in various cancer cell lines. A notable example includes:

  • Case Study : A study evaluated the cytotoxic effects of morpholine derivatives on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Antimicrobial Properties

Morpholine derivatives have also been investigated for their antimicrobial activities:

  • Antibacterial Activity : A series of morpholine compounds were screened against several bacterial strains, showing moderate to strong activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxyphenyl group was found to enhance antibacterial efficacy.

Neuroprotective Effects

Emerging research suggests that morpholine compounds may possess neuroprotective properties:

  • Mechanism : Some morpholine derivatives have been shown to reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of morpholine derivatives:

StudyBiological ActivityFindings
AnticancerSignificant cytotoxicity against breast cancer cells; IC50 < 10 µM
AntimicrobialModerate activity against E. coli and S. aureus; structure-activity relationship established
NeuroprotectiveReduction in oxidative stress markers in neuronal cell lines

Q & A

Q. What are the established synthetic routes for Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting a cyclohexylmethyl precursor with morpholine under basic conditions (e.g., using triethylamine in anhydrous THF) .
  • Purity Validation :
    • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to confirm >95% purity.
    • Spectroscopy : 1^1H/13^13C NMR for structural confirmation (e.g., resonances at δ 3.6–3.8 ppm for morpholine protons) and FTIR for functional group analysis (C-O stretch at ~1,100 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 288.1804 for C17_{17}H25_{25}NO2_2) .

Q. How is the compound’s structural conformation analyzed, and what computational tools support these findings?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the cyclohexyl and morpholine moieties .
  • Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict optimized geometries and electrostatic potential maps, critical for understanding receptor interactions .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or MestReNova correlate experimental shifts with predicted values to validate stereochemistry .

Advanced Research Questions

Q. What pharmacological mechanisms underlie the compound’s activity as an NMDA receptor antagonist and sigma receptor agonist?

Methodological Answer:

  • In Vitro Assays :
    • NMDA Receptor Binding : Competitive radioligand assays (e.g., 3^3H-MK-801 displacement in rat cortical membranes) quantify IC50_{50} values .
    • Sigma Receptor Affinity : 3^3H-DTG binding studies in transfected cell lines (e.g., CHO-K1) determine Ki_i values .
  • In Vivo Models : Rodent behavioral tests (e.g., tail-flick analgesia, locomotor activity) assess dissociative effects, with dose-response curves comparing potency to analogs like 3-MeO-PCP .

Q. How do analytical techniques resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Source of Variability : Differences in assay conditions (e.g., pH, temperature) or receptor isoforms (e.g., NMDA NR2B vs. NR2A subunits) can lead to conflicting IC50_{50} values .
  • Mitigation Strategies :
    • Cross-Validation : Replicate assays in parallel with reference standards (e.g., ketamine for NMDA antagonism).
    • Meta-Analysis : Pool data from multiple studies using tools like GraphPad Prism to identify outliers or trends .

Q. What advanced spectroscopic methods are used to detect trace impurities or metabolites in research samples?

Methodological Answer:

  • LC-QTOF-MS : Identifies low-abundance metabolites (e.g., hydroxylated or demethylated derivatives) with ppm-level mass accuracy .
  • High-Resolution 1^1H-1^1H COSY/TOCSY NMR : Maps spin-spin coupling networks to distinguish structural isomers .
  • Solid-State NMR : Analyzes crystalline impurities in bulk samples, critical for polymorph characterization .

Q. How is the compound’s stability under varying storage conditions (e.g., light, humidity) assessed for long-term studies?

Methodological Answer:

  • Forced Degradation Studies :
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor decomposition via HPLC .
    • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C for 4 weeks; assess degradation products .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures under nitrogen atmosphere .

Q. What strategies are employed to address the compound’s regulatory status as a controlled substance in some jurisdictions?

Methodological Answer:

  • Legal Compliance : Verify DEA/FDA or regional equivalents (e.g., INTERPOL’s controlled substance list) for licensing requirements .
  • Documentation : Maintain chain-of-custody records and Material Safety Data Sheets (MSDS) for audits .
  • Ethical Approvals : Submit protocols to institutional review boards (IRBs) for in vivo studies, emphasizing harm-reduction measures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.